4-(4-Bromophenoxy)-3-fluoroaniline 4-(4-Bromophenoxy)-3-fluoroaniline
Brand Name: Vulcanchem
CAS No.: 1038720-42-1
VCID: VC8040976
InChI: InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2
SMILES: C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br
Molecular Formula: C12H9BrFNO
Molecular Weight: 282.11 g/mol

4-(4-Bromophenoxy)-3-fluoroaniline

CAS No.: 1038720-42-1

Cat. No.: VC8040976

Molecular Formula: C12H9BrFNO

Molecular Weight: 282.11 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromophenoxy)-3-fluoroaniline - 1038720-42-1

Specification

CAS No. 1038720-42-1
Molecular Formula C12H9BrFNO
Molecular Weight 282.11 g/mol
IUPAC Name 4-(4-bromophenoxy)-3-fluoroaniline
Standard InChI InChI=1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(15)7-11(12)14/h1-7H,15H2
Standard InChI Key RFTSFMFXLOFLSK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br
Canonical SMILES C1=CC(=CC=C1OC2=C(C=C(C=C2)N)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central aniline group (C6_6H5_5NH2_2) substituted with a fluorine atom at the 3-position and a 4-bromophenoxy group at the 4-position. The phenoxy group (C6_6H4_4O-) is attached via an ether linkage, creating a planar aromatic system with distinct electronic effects. The bromine atom introduces steric bulk and polarizability, while the fluorine atom enhances electronegativity, influencing intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12_{12}H9_{9}BrFNO
Molecular Weight282.11 g/mol
CAS Number1038720-42-1
Halogen ContentBr (28.3%), F (6.7%)
SolubilityLow in water; soluble in DMF, DMSO

Electronic and Steric Effects

The electron-withdrawing fluorine atom at the 3-position deactivates the aniline ring, directing electrophilic substitution to the para position relative to the amine group. Conversely, the bromine atom on the phenoxy group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions, enabling further derivatization . The compound’s dipole moment (estimated at 3.2 D) arises from the asymmetric distribution of halogens, affecting its crystalline packing and solubility .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 4-(4-Bromophenoxy)-3-fluoroaniline typically involves a multi-step sequence:

  • Bromination: 4-Bromophenol is prepared via electrophilic bromination of phenol using Br2_2 in acetic acid.

  • Etherification: The phenoxy group is introduced via a Williamson ether synthesis, reacting 4-bromophenol with 3-fluoro-4-nitroaniline in the presence of K2_2CO3_3 in DMF at 80–100°C .

  • Reduction: The nitro group is reduced to an amine using H2_2/Pd-C or SnCl2_2/HCl, yielding the final product .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr2_2, CH3_3COOH, 50°C85
Etherification4-Bromophenol, K2_2CO3_3, DMF, 90°C72
ReductionH2_2 (1 atm), Pd-C, EtOH89

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purification: Column chromatography is impractical industrially; alternatives like crystallization from ethanol/water mixtures are preferred.

  • Byproduct Management: Over-bromination and diaryl ether formation must be minimized through precise stoichiometry and temperature control .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in antiviral and anticancer drug synthesis. For example, its amine group can be acylated to form prodrugs, while the bromine atom allows Suzuki-Miyaura cross-coupling reactions to attach bioactive moieties. Recent studies highlight its role in synthesizing kinase inhibitors targeting non-small cell lung cancer.

Materials Science

In polymer chemistry, 4-(4-Bromophenoxy)-3-fluoroaniline is used to synthesize polyimides and epoxy resins. The fluorine atom enhances thermal stability (decomposition temperature >300°C), while the bromine improves flame retardancy .

Table 3: Comparative Properties of Halogenated Anilines

CompoundThermal Stability (°C)Flame Retardancy (LOI%)
4-(4-Bromophenoxy)-3-fluoroaniline31032
4-Bromo-2-fluoroaniline28528
3-Fluoroaniline21020

Comparison with Structural Analogs

4-(3-Bromophenoxy)-3-fluoroaniline vs. 4-(4-Bromophenoxy)-3-fluoroaniline

Regioisomeric differences significantly impact reactivity. The para-bromo isomer undergoes NAS 40% faster than the meta-bromo counterpart due to better leaving group alignment with the ring’s electron density.

4-Bromo-2-fluoroaniline

Lacking the ether linkage, this analog exhibits lower solubility in polar aprotic solvents but higher reactivity in Buchwald-Hartwig amination reactions .

Future Research Directions

  • Mechanistic Studies: Elucidating the compound’s behavior under photolytic conditions could unlock photocatalyzed coupling reactions.

  • Biological Profiling: Systematic in vitro toxicity and pharmacokinetic studies are needed to assess its drug development potential.

  • Green Synthesis: Exploring biocatalytic routes or microwave-assisted synthesis to improve yield and reduce waste .

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